3,6-Dimethyl-9H-carbazole

Übersicht

Beschreibung

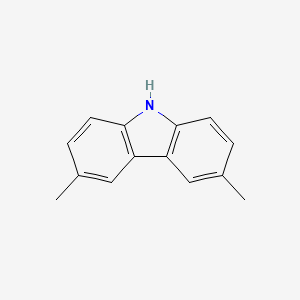

3,6-Dimethyl-9H-carbazole is an aromatic heterocyclic organic compound with the molecular formula C14H13N. It is a derivative of carbazole, characterized by the presence of two methyl groups at the 3 and 6 positions of the carbazole ring. This compound is known for its unique electronic properties, making it a valuable material in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,6-Dimethyl-9H-carbazole can be synthesized through several methods. One common approach involves the direct bromination of carbazole using N-Bromo succinimide, followed by methylation . Another method includes the use of palladium-catalyzed reactions, such as the Larock indole synthesis, to introduce the methyl groups at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and methylation reactions. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3,6-Dimethyl-9H-carbazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions typically yield dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.

Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation.

Major Products:

Oxidation: Quinones.

Reduction: Dihydrocarbazoles.

Substitution: Nitro and sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

3,6-Dimethyl-9H-carbazole is an aromatic heterocyclic organic compound with the molecular formula . It is a carbazole derivative, distinguished by two methyl groups at the 3 and 6 positions of the carbazole ring. Known for its unique electronic properties, this compound is valuable in scientific and industrial applications.

Scientific Research Applications

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block in synthesizing complex organic molecules.

- 3,6-disubstituted-9H-carbazole, a key intermediate of carbazole derivatives, is used in organic light emitting diodes . A synthesis method uses 2-bromo-4-methylaniline or 2-iodo-4-methylaniline and involves an acetylation or oxidation reaction, an ulman coupling reaction, a reduction reaction, or Tauber carbazole Synthesis to synthesize the final 3,6-disubstituted-9H-carbazole .

Biology

- It is investigated for its potential biological activities, including antitumor and antimicrobial properties.

- Carbazole derivatives can reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .

Medicine

- It is explored for its role in developing new pharmaceuticals, particularly in cancer therapy.

- A carbazole derivative, ECCA, induces melanoma cell apoptosis and senescence through the activation of p53 . Carbazole derivatives can protect neurons from apoptotic death. Aminopropyl carbazoles enhance the survival of newborn hippocampal neurons by blocking apoptosis rather than increasing stem cell proliferation.

Industry

- It is utilized in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices due to its excellent electronic properties.

- The synthesis method of the present invention is capable of efficiently synthesizing carbazole by a regioselective reaction, and high production yield has high efficiency and economy . The starting materials are easy to obtain and inexpensive to enable mass production of di-substituted 9H-carbazole .

Biochemical Analysis

This compound plays a significant role in various biochemical reactions, interacting with several enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. These interactions often involve the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis, and can alter cellular metabolism by influencing the activity of key metabolic enzymes.

This compound has demonstrated antibacterial properties against various strains. For example, 3-cyano-9H-carbazole showed significant antibacterial activity against Bacillus subtilis with inhibition zones ranging from 31.25 to 250 µg/ml. Research has indicated that carbazole derivatives can protect neurons from apoptotic death. Certain aminopropyl carbazoles have been shown to enhance the survival of newborn hippocampal neurons by blocking apoptosis rather than increasing stem cell proliferation.

Wirkmechanismus

The mechanism of action of 3,6-Dimethyl-9H-carbazole involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in cancer therapy, where it targets rapidly dividing cells . Additionally, its electron-donating ability and photoconductivity make it an effective material in optoelectronic applications .

Vergleich Mit ähnlichen Verbindungen

- 3,6-Dibromo-9H-carbazole

- 3,6-Di-tert-butyl-9H-carbazole

- 2,7-Dimethyl-9H-carbazole

Comparison: 3,6-Dimethyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic properties. Compared to 2,7-Dimethyl-9H-carbazole, it has a different conjugation length and bandgap energy, affecting its optoelectronic performance . The presence of methyl groups at the 3 and 6 positions also enhances its stability and reactivity compared to other derivatives .

Biologische Aktivität

3,6-Dimethyl-9H-carbazole is an aromatic heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of this compound

- Chemical Formula : C14H13N

- Molecular Weight : 197.26 g/mol

- Structure : A derivative of carbazole with two methyl groups at the 3 and 6 positions.

This compound interacts with various biological targets, including enzymes and cellular pathways. Key mechanisms include:

- Antioxidant Properties : The compound exhibits antioxidant activity, potentially modulating oxidative stress responses in cells.

- Enzyme Interactions : It has been shown to interact with cytochrome P450 enzymes, influencing the metabolism of xenobiotics and endogenous compounds.

- Gene Expression Modulation : The compound affects the expression of genes involved in apoptosis and oxidative stress response, indicating a role in cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of carbazole derivatives, including this compound:

- Cell Line Studies : In vitro assays demonstrated that certain carbazole derivatives inhibit human topoisomerase I activity, leading to apoptosis in breast cancer cell lines such as MDA-MB-231 and MCF-7. For instance, compounds derived from carbazole exhibited IC50 values as low as 0.73 µM against MDA-MB-231 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 3 | MDA-MB-231 | 1.44 |

| Compound 4 | MDA-MB-231 | 0.73 |

| Compound 4 | MCF-7 | Moderate |

These findings suggest that carbazole derivatives could be promising candidates for multi-targeted cancer therapies.

Antibacterial Activity

This compound and its derivatives have demonstrated antibacterial properties against various strains:

- Inhibition Studies : Compounds such as 3-cyano-9H-carbazole showed significant antibacterial activity against Bacillus subtilis with inhibition zones ranging from 31.25 to 250 µg/ml .

Neuroprotective Effects

Research has indicated that carbazole derivatives can protect neurons from apoptotic death:

- Neuroprotection Studies : Certain aminopropyl carbazoles have been shown to enhance the survival of newborn hippocampal neurons by blocking apoptosis rather than increasing stem cell proliferation .

Case Studies

- Breast Cancer Treatment :

- Neurodegenerative Disease Models :

Eigenschaften

IUPAC Name |

3,6-dimethyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-9-3-5-13-11(7-9)12-8-10(2)4-6-14(12)15-13/h3-8,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNACKJNPFWWEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204559 | |

| Record name | 9H-Carbazole, 3,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5599-50-8 | |

| Record name | 3,6-Dimethylcarbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5599-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Carbazole, 3,6-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005599508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazole, 3,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-Dimethylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the hydrophobicity of 3,6-Dimethyl-9H-carbazole-based materials affect perovskite solar cell performance?

A1: this compound is a key building block for materials like [4-(this compound-9-yl)butyl]phosphonic acid (Me-4PACz). While Me-4PACz self-assembled monolayers (SAMs) show promise in perovskite solar cells [], their inherent hydrophobicity can hinder the formation of a uniform perovskite layer, crucial for efficient device function. This non-uniformity arises from the poor interaction between the hydrophobic Me-4PACz and the perovskite precursor solution. []

Q2: Can the challenges posed by the hydrophobicity of this compound-based materials be addressed to improve perovskite solar cell efficiency?

A2: Yes, researchers have found that incorporating a specific ratio of a conjugated polyelectrolyte, poly(9,9-bis(3'-(N,N-dimethyl)-N-ethylammonium-propyl-2,7-fluorene)-alt-2,7-(9,9dioctylfluorene)dibromide (PFN-Br), with Me-4PACz can mitigate the negative impact of hydrophobicity []. This strategic mixing, termed Pz:PFN, allows PFN-Br to interact with the perovskite's A-site cation, promoting a more uniform and crystalline perovskite layer. This improved morphology, coupled with PFN-Br's ability to tune the Me-4PACz work function, results in perovskite solar cells with enhanced open-circuit voltage and overall efficiency. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.